molecular formula C12H12N2O3 B1298831 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid CAS No. 56545-54-1

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1298831
CAS No.: 56545-54-1
M. Wt: 232.23 g/mol
InChI Key: SLTGVGIKYCMSKR-UHFFFAOYSA-N
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Description

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This interaction is crucial for its potential therapeutic effects, as it can modulate enzyme activity and protein function.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their inhibition or activation . This binding interaction is often mediated by hydrogen bonds and other non-covalent interactions. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit varying degrees of stability under different conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. It is essential to determine the optimal dosage to maximize the benefits and minimize the risks associated with this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 5-methyl-1H-indole-2-carboxylic acid and acetic anhydride, which undergo acetylation to form the desired product .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability . The reaction conditions are optimized to ensure high yields and purity of the final product. This involves controlling the temperature, pH, and concentration of reactants to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and

Properties

IUPAC Name

3-acetamido-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-6-3-4-9-8(5-6)10(13-7(2)15)11(14-9)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGVGIKYCMSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355666
Record name 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56545-54-1
Record name 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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